Z-Pro-Met-OH

説明

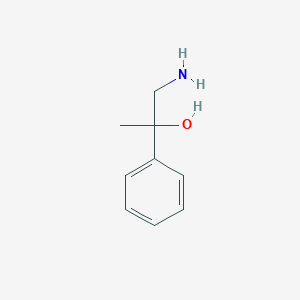

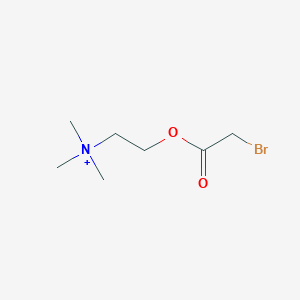

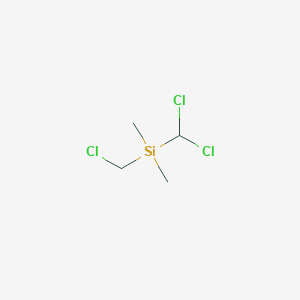

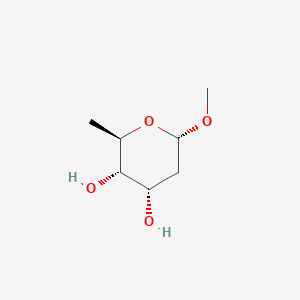

(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化防御と免疫調節

メチオニンは必須アミノ酸であり、抗酸化防御と免疫応答の調節において役割を果たしています . それは、メチオニンスルホキシドレダクターゼA/Bやグルタチオンの生合成など、内因性の抗酸化酵素を活性化し、酸化ストレスに対抗します .

神経保護

L-メチオニンは、パーキンソン病のインビトロモデルにおいて、酸化ストレスとミトコンドリアの機能不全から保護することが示されています . それはミトコンドリアの機能を維持し、神経変性過程の進行を防ぎます .

代謝調節

メチオニンは、代謝と自然免疫において重要な役割を果たしています . それは、多くのタンパク質の合成、安定性、構造、触媒機能の調節、翻訳後修飾など、複数の細胞プロセスと活性に関与しています .

DNAとRNAの中間体

メチオニンは、DNAとRNAの中間体を含む、生体内で主要なメチル基供与体として機能します . このプロセスは、体の正常な成長と機能に不可欠です .

生物医学的用途

メチオニンは、その多機能性から、生物医学的用途において計り知れない可能性を秘めています . それは、新規医薬品や治療法の開発に用いることができます

作用機序

Target of Action

Z-Pro-Met-OH, also known as L-Methionine,1-[(phenylmethoxy)carbonyl]-L-prolyl-, is a derivative of methionine . It has been explored as a corrosion inhibitor for copper film chemical mechanical polishing (CMP) in weak alkaline conditions .

Mode of Action

The compound interacts with its target by forming a dense and ordered adsorption film on the copper surface . This interaction effectively inhibits the corrosion of copper, maintaining a high removal rate while reducing the static etch rate .

Biochemical Pathways

It’s known that the compound exhibits strong chemical adsorption on copper substrates . This suggests that it may influence pathways related to copper metabolism and corrosion processes.

Pharmacokinetics

It’s known that the compound has a high inhibition efficiency, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of this compound’s action is the inhibition of copper corrosion. It achieves this with a high inhibition efficiency of 78.26%, while maintaining a high removal rate . This leads to a reduction in the static etch rate and a low surface root mean square deviation .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH. The compound has been shown to be effective as a corrosion inhibitor in weak alkaline conditions (pH 8.5)

特性

IUPAC Name |

4-methylsulfanyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-26-11-9-14(17(22)23)19-16(21)15-8-5-10-20(15)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSSZNCPOQRYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938918 | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17730-18-6 | |

| Record name | N-(1-((Phenylmethoxy)carbonyl)-L-prolyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)

![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)